molecular formula C15H9BrN2O2 B12633969 2-Bromo-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one CAS No. 918897-92-4

2-Bromo-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one

Katalognummer: B12633969
CAS-Nummer: 918897-92-4
Molekulargewicht: 329.15 g/mol
InChI-Schlüssel: GGBYKLJHKRVRMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one is a complex organic compound that belongs to the class of benzopyranoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2-Bromo-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one makes it an interesting subject for scientific research.

Analyse Chemischer Reaktionen

2-Bromo-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups using appropriate reagents.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of complex polycyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Bromo-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one can be compared with other benzopyranoquinoxaline derivatives, such as:

  • 2-Chloro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one
  • 2-Fluoro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one
  • 2-Iodo-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one

These compounds share a similar core structure but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activity. The presence of different halogens can influence the compound’s stability, solubility, and interaction with biological targets, highlighting the uniqueness of each derivative.

Eigenschaften

CAS-Nummer

918897-92-4

Molekularformel

C15H9BrN2O2

Molekulargewicht

329.15 g/mol

IUPAC-Name

2-bromo-7,12-dihydrochromeno[4,3-b]quinoxalin-6-one

InChI

InChI=1S/C15H9BrN2O2/c16-8-5-6-12-9(7-8)13-14(15(19)20-12)18-11-4-2-1-3-10(11)17-13/h1-7,17-18H

InChI-Schlüssel

GGBYKLJHKRVRMA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC3=C(N2)C(=O)OC4=C3C=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.